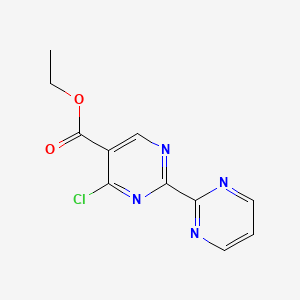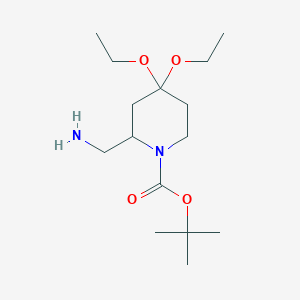
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with pyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group makes it susceptible to nucleophilic attack, leading to substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. Reaction conditions may vary but often involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the compound .
Scientific Research Applications
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential inhibitors of tyrosine kinases, which are important targets in cancer therapy.
Anti-inflammatory: Pyrimidine derivatives, including this compound, exhibit anti-inflammatory activities by inhibiting the expression and activities of inflammatory mediators.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in the context of neuroprotection, it inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the nuclear factor kappa B inflammatory pathway . These interactions help reduce inflammation and protect neuronal cells from damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of tyrosine kinases.
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: Exhibits anti-inflammatory effects.
Uniqueness
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)




![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)


![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)





